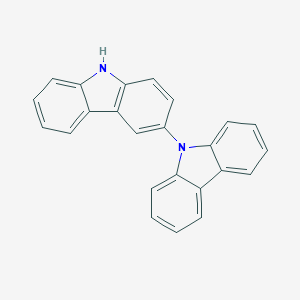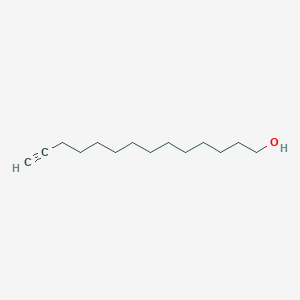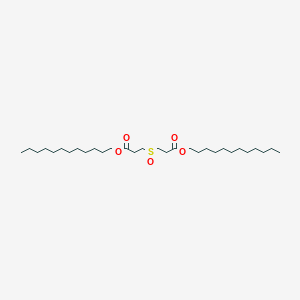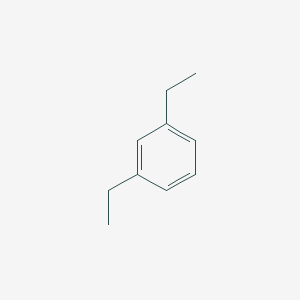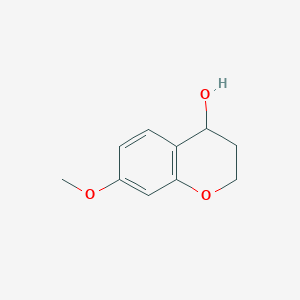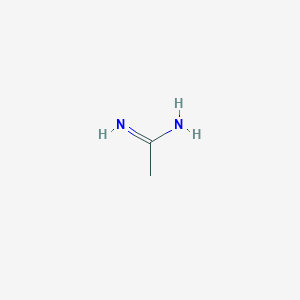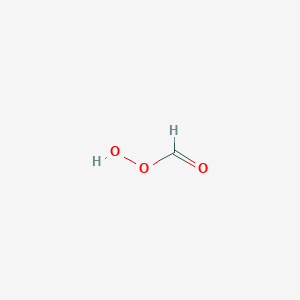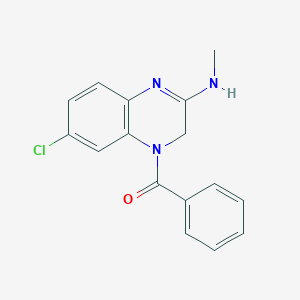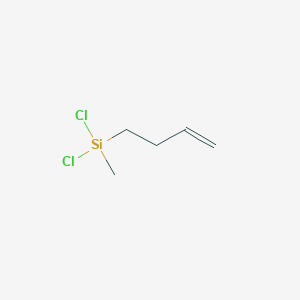
3-Butenylmethyldichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenylmethyldichlorosilane is an organosilicon compound with the molecular formula C5H10Cl2Si. It is a transparent liquid with a boiling point of 144°C and a density of 1.05 g/mL . This compound is primarily used in organic synthesis and as an intermediate for other organosilicon compounds .
Preparation Methods
3-Butenylmethyldichlorosilane can be synthesized through a two-step process:
Cyclobutene reacts with trichlorosilane: to form 3-butenyltrichlorosilane.
3-Butenyltrichlorosilane reacts with anhydrous hydrochloric acid: to yield this compound.
These reactions are typically carried out under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
3-Butenylmethyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chlorine atoms with other functional groups.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with various reagents.
Hydrolysis: It reacts rapidly with water, forming silanols and hydrochloric acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, and conditions often involve the use of solvents like tetrahydrofuran or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Butenylmethyldichlorosilane has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active organosilicon compounds.
Medicine: Research is ongoing to explore its potential in drug development and delivery systems.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 3-butenylmethyldichlorosilane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can form strong bonds with carbon, oxygen, and nitrogen atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .
Comparison with Similar Compounds
3-Butenylmethyldichlorosilane can be compared with other similar organosilicon compounds such as:
Vinyldiphenylchlorosilane: (CAS 18419-53-9)
Vinyloctyldichlorosilane: (CAS 211985-85-2)
Vinylphenyldichlorosilane: (CAS 7719-02-0)
Trivinylchlorosilane: (CAS 1871-21-2)
10-Undecenyldimethylchlorosilane: (CAS 18406-97-8)
What sets this compound apart is its unique combination of butenyl and methyl groups, which provide distinct reactivity and functionalization capabilities compared to other organosilicon compounds.
Properties
IUPAC Name |
but-3-enyl-dichloro-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2Si/c1-3-4-5-8(2,6)7/h3H,1,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDLCVNCOWIUET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC=C)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599792 |
Source


|
| Record name | (But-3-en-1-yl)(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15983-86-5 |
Source


|
| Record name | (But-3-en-1-yl)(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
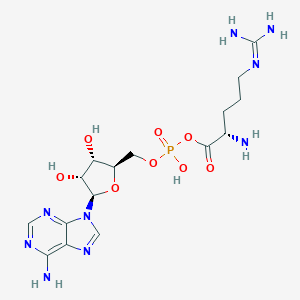
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)
